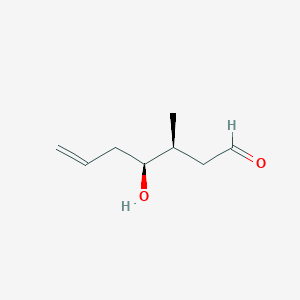
(3S,4S)-4-hydroxy-3-methylhept-6-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-hydroxy-3-methylhept-6-enal is an organic compound with a unique structure characterized by the presence of a hydroxyl group and an aldehyde group on a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-hydroxy-3-methylhept-6-enal can be achieved through several methods. One common approach involves the asymmetric synthesis using organocatalytic addition reactions. For instance, the addition of dithiomalonates to nitrostyrenes under “on water” conditions has been demonstrated to be effective . This method utilizes low loading (0.5 mol%) organocatalysts and hydrophobic additives to enhance catalytic performance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-hydroxy-3-methylhept-6-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: (3S,4S)-4-hydroxy-3-methylhept-6-enoic acid.
Reduction: (3S,4S)-4-hydroxy-3-methylhept-6-enol.
Substitution: (3S,4S)-4-chloro-3-methylhept-6-enal.
Scientific Research Applications
(3S,4S)-4-hydroxy-3-methylhept-6-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (3S,4S)-4-hydroxy-3-methylhept-6-enal exerts its effects involves interactions with specific molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and covalent interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3S,4S)-4-hydroxy-3-methylhept-6-enal is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds
Properties
CAS No. |
501015-42-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3S,4S)-4-hydroxy-3-methylhept-6-enal |
InChI |
InChI=1S/C8H14O2/c1-3-4-8(10)7(2)5-6-9/h3,6-8,10H,1,4-5H2,2H3/t7-,8-/m0/s1 |
InChI Key |
FJOBETYWLMHEFZ-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](CC=O)[C@H](CC=C)O |
Canonical SMILES |
CC(CC=O)C(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
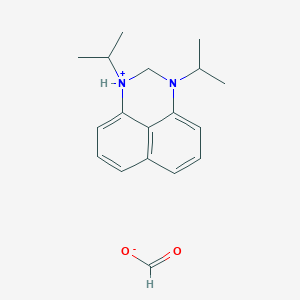
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)
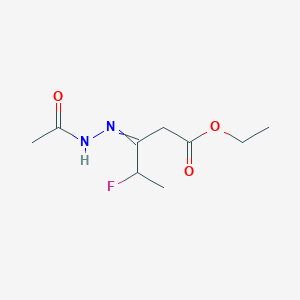
![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)
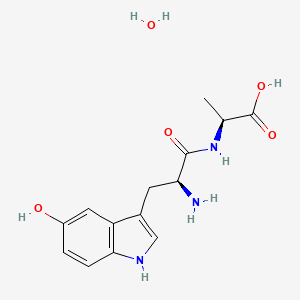
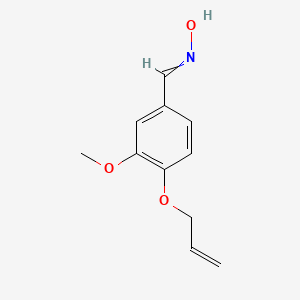
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
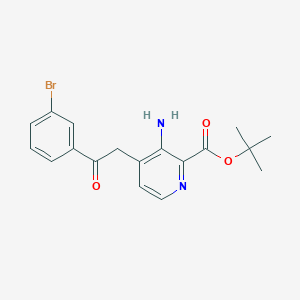
![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
